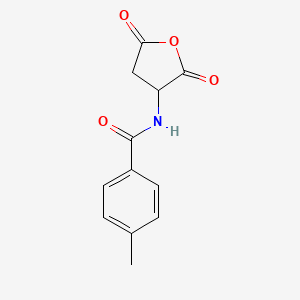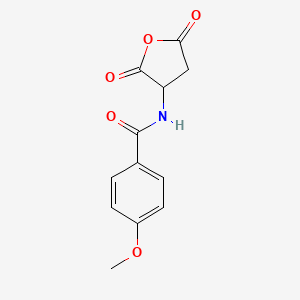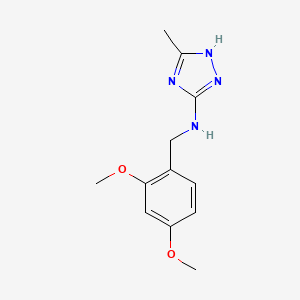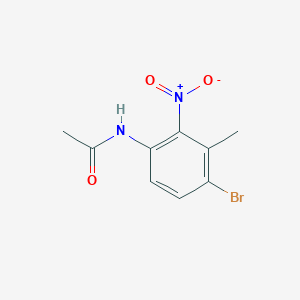
(5-Bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)-methanone
Übersicht
Beschreibung
(5-Bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)-methanone, commonly referred to as BCPEPM, is a synthetic compound with a wide range of applications in scientific research. It has been studied extensively in recent years due to its unique properties and potential for use in various laboratory experiments. BCPEPM is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis and as a substrate in enzyme assays. In addition, BCPEPM has been found to interact with a number of biochemical and physiological processes, making it a valuable tool for understanding biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Substituted Phenoxazinones : A study by Ueno et al. (1982) outlines the preparation of substituted 6-bromo and 6-chloro-5H-benzo[a]phenoxazin-5-ones, which involves processes like condensation and dehalogenation. These processes are relevant in the synthesis of complex organic compounds, including those similar to (5-Bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)-methanone.
Creation of Pyridine Derivatives : Patel et al. (2011) conducted research on the synthesis of new pyridine derivatives with potential antimicrobial activity. Their work Patel et al. (2011) involves using 2-chloropyridine-3-carboxylic acid and other compounds, demonstrating techniques relevant to manipulating pyridine structures, a core component of the target compound.
Biological and Pharmacological Applications
Acetylcholinesterase Inhibition : Saeedi et al. (2019) designed arylisoxazole-phenylpiperazines to evaluate their inhibition effect on acetylcholinesterase, an enzyme linked to Alzheimer's disease. Their research Saeedi et al. (2019) revealed specific compounds as potent AChE inhibitors, suggesting similar potential in compounds like (5-Bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)-methanone.
Antioxidant Properties : Çetinkaya et al. (2012) synthesized and analyzed the antioxidant properties of various methanone derivatives. Their study Çetinkaya et al. (2012) indicates the potential of methanone-based compounds, like the target chemical, in exhibiting antioxidant activity.
Structural and Molecular Analysis
- Crystal and Molecular Structure Analysis : Research by Lakshminarayana et al. (2009) on a compound with a similar structure to (5-Bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)-methanone provides insight into the structural and molecular characteristics of such compounds. Their study Lakshminarayana et al. (2009) offers valuable information for understanding the physicochemical properties of these chemicals.
Eigenschaften
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O/c1-2-16-3-5-17(6-4-16)12(18)10-7-9(13)8-15-11(10)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJINGOONERRBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1464620.png)



![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)


![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)




![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)